阿菲狄可林

描述

阿菲狄可林是一种从真菌头孢霉中分离得到的四环二萜类抗生素。它以其抗病毒和抗有丝分裂特性而闻名。 阿菲狄可林是真核细胞核DNA复制的可逆抑制剂,通过抑制真核细胞和一些病毒中的DNA聚合酶α和δ,特异性地阻断细胞周期在S期的早期 .

科学研究应用

Cell Synchronization

Aphidicolin's ability to synchronize cell cycles is widely utilized in laboratory settings:

- Mammalian Cells : It effectively pauses cells at the G1/S border, allowing researchers to study cellular processes during specific phases of the cell cycle without affecting non-dividing cells .

- HeLa Cells : Studies demonstrated that aphidicolin could synchronize HeLa cells efficiently, facilitating further analysis of cell cycle progression through flow cytometry .

| Cell Type | Concentration of Aphidicolin (μM) | Effect on Cell Cycle |

|---|---|---|

| HeLa | 0.5 - 10 | Synchronization achieved |

| HEK293T | 2 - 10 | Increased HDR rates |

Applications in CRISPR/Cas9 Technology

Recent studies highlight aphidicolin's role in enhancing CRISPR/Cas9 gene editing efficiency:

- HDR Enhancement : In HEK293T cells, aphidicolin treatment increased homology-directed repair (HDR) rates from approximately 9% to 14% when combined with pre-assembled Cas9 ribonucleoprotein complexes .

- Mosaicism Reduction : The drug was shown to halve mosaicism in embryos following CRISPR treatment, suggesting its potential to improve gene editing outcomes significantly .

Cancer Research

Aphidicolin has been investigated for its cytotoxic effects on various cancer cell lines:

- In Vitro Studies : It demonstrated potent growth-inhibitory effects against human tumor cell lines without affecting other metabolic pathways like DNA methylation or RNA synthesis .

- Clinical Trials : Although initial trials indicated potential as an antitumor agent, limitations such as low solubility and rapid clearance from plasma hindered its clinical application. Over 50 derivatives have been synthesized to enhance solubility, but most have compromised its inhibitory properties .

| Cancer Cell Line | IC50 (μM) | Effect |

|---|---|---|

| Human Melanoma | 8.5 | Inhibition of DNA synthesis |

| Various Tumor Lines | Varies | Cytotoxicity observed |

Embryonic Development Studies

Aphidicolin's reversible inhibition of DNA replication has implications for embryonic development research:

- Somatic Cell Nuclear Transfer (SCNT) : It has been used to synchronize somatic cells for generating embryos through SCNT, enhancing developmental outcomes by reducing DNA replication errors .

- Embryo Studies : Research on murine and bovine embryos indicated that aphidicolin could effectively inhibit DNA replication while maintaining cell viability post-treatment .

Case Study 1: Enhancing HDR in Gene Editing

In a controlled experiment using HEK293T cells, researchers applied aphidicolin prior to CRISPR/Cas9 treatment. The results showed a significant increase in HDR efficiency, highlighting its utility in genome engineering.

Case Study 2: Cytotoxicity in Tumor Cells

A study involving various human tumor cell lines revealed that aphidicolin effectively inhibited cell growth with varying IC50 values, demonstrating its potential as a therapeutic agent despite its limitations.

作用机制

阿菲狄可林通过特异性抑制DNA聚合酶α和δ来发挥作用。它与这些酶的活性位点结合,阻止脱氧胞苷三磷酸 (dCTP) 掺入生长的DNA链中。 这种抑制阻止了DNA复制并使细胞周期在S期的早期停止 . 分子靶标包括DNA聚合酶α和δ的催化亚基,所涉及的途径是与DNA合成和细胞周期调控相关的途径 .

生化分析

Biochemical Properties

Aphidicolin is a specific inhibitor of DNA polymerase Alpha and Delta in eukaryotic cells . It interacts with these enzymes, inhibiting their function and thereby halting DNA replication . This interaction is crucial for its role in biochemical reactions .

Cellular Effects

Aphidicolin has significant effects on various types of cells and cellular processes. It influences cell function by blocking the cell cycle at early S phase . This can lead to apoptosis, as observed in HeLa cells .

Molecular Mechanism

The molecular mechanism of Aphidicolin involves its binding to the active site of DNA polymerase Alpha and Delta, thereby inhibiting these enzymes . This prevents the binding of deoxycytidine triphosphate (dCTP) and disrupts DNA replication .

Metabolic Pathways

Aphidicolin does not affect DNA methylation or RNA, protein, and nucleotide biosynthesis . This suggests that it does not significantly interact with enzymes or cofactors in these metabolic pathways .

Subcellular Localization

The subcellular localization of Aphidicolin biosynthetic enzymes has been studied in Aspergillus oryzae . The enzymes geranylgeranyl diphosphate synthase and terpene cyclase are localized to the cytoplasm, while the two monooxygenases (PbP450-1 and PbP450-2) are localized to the endoplasmic reticulum .

准备方法

阿菲狄可林可以通过多种途径合成。 一种值得注意的方法涉及使用真菌黑曲霉,该真菌自然产生阿菲狄可林 . 合成路线包括从真菌培养物中分离阿菲狄可林,然后进行纯化过程。 工业生产方法通常涉及真菌的大规模发酵,然后提取和纯化该化合物 .

化学反应分析

阿菲狄可林经历几种类型的化学反应,包括氧化、还原和取代。这些反应中常用的试剂包括高锰酸钾等氧化剂和氢化铝锂等还原剂。 从这些反应中形成的主要产物包括阿菲狄可林的各种衍生物,例如阿菲狄可林-17-单乙酸酯 .

相似化合物的比较

阿菲狄可林在四环二萜类化合物中是独特的,因为它特异性地抑制DNA聚合酶α和δ。类似的化合物包括:

膨胀素A和B: 阿菲狄可林的类似物,具有相似的结构但不同的生物活性.

阿菲狄可林-17-单乙酸酯: 阿菲狄可林的衍生物,具有修饰的化学性质.

谷吡酮A: 另一种具有不同生物活性的四环二萜类化合物.

生物活性

Aphidicolin is a natural tetracyclic diterpenoid compound derived from the fungus Cephalosporium aphidicola. It has garnered attention for its potent biological activity as a specific inhibitor of B-family DNA polymerases, particularly DNA polymerase α. This article delves into the mechanisms of action, therapeutic implications, and research findings surrounding aphidicolin's biological activity.

Aphidicolin primarily inhibits DNA synthesis by interfering with the activity of DNA polymerases. Its mechanism involves:

- Selective Inhibition : Aphidicolin selectively inhibits DNA polymerase α, competing with deoxycytidine triphosphate (dCTP) incorporation. Studies have shown that it significantly reduces the maximum rate of dCTP incorporation by 50-60% at low concentrations, while having minimal effects on dATP and dGTP incorporation .

- Crystal Structure Insights : The crystal structure of the human DNA polymerase α in complex with aphidicolin reveals that the compound binds at or near the nucleotide-binding site, blocking dCTP binding and altering the conformation of the template DNA . This structural information is crucial for understanding why modifications to aphidicolin have failed to enhance its inhibitory properties.

Biological Effects

Aphidicolin exhibits a range of biological effects, particularly in cancer research:

- Antitumor Activity : Aphidicolin has demonstrated significant cytotoxicity against various human tumor cell lines in vitro. However, clinical trials have indicated limitations due to its low solubility and rapid clearance from plasma . Despite these challenges, it remains a valuable tool for synchronizing cell cultures at the G1/S phase boundary, allowing researchers to study cell cycle dynamics.

- Synergistic Effects with Chemotherapeutics : Recent studies have highlighted aphidicolin's ability to enhance the efficacy of purine analogs like fludarabine and cladribine in chronic lymphocytic leukemia (CLL) cells. By inhibiting DNA repair mechanisms, aphidicolin significantly lowers the IC50 values of these drugs, enhancing apoptosis in CLL cells .

Table 1: Summary of Key Research Findings on Aphidicolin

Therapeutic Implications

While aphidicolin's potential as an antitumor agent is recognized, its clinical application is limited by pharmacokinetic properties. Researchers are exploring:

- Improved Formulations : Efforts are ongoing to develop derivatives or formulations that enhance solubility and bioavailability without compromising efficacy.

- Combination Therapies : The synergistic effects observed with other chemotherapeutics suggest potential for combination therapies that could improve treatment outcomes in cancers resistant to standard therapies.

属性

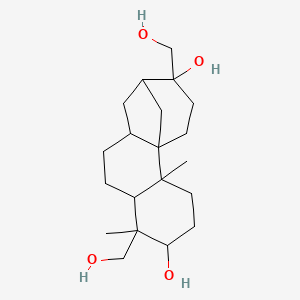

IUPAC Name |

(1S,2S,5R,6R,7R,10S,12R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-5,13-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O4/c1-17(11-21)15-4-3-13-9-14-10-19(13,7-8-20(14,24)12-22)18(15,2)6-5-16(17)23/h13-16,21-24H,3-12H2,1-2H3/t13-,14+,15-,16+,17-,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOFOAYPPHIUXJR-APNQCZIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1CCC3C24CCC(C(C3)C4)(CO)O)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]([C@@]([C@@H]1CC[C@@H]3[C@@]24CC[C@@]([C@H](C3)C4)(CO)O)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5036711 | |

| Record name | Aphidicolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5036711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38966-21-1, 69926-98-3 | |

| Record name | Aphidicolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38966-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aphidicolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038966211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Aphidicolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069926983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aphidicolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5036711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APHIDICOLIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B3F8QW8TU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | APHIDICOLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/192TJ6PP19 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。